molecular formula C13H18N2O4S B275229 N-(4-methyl-2-morpholin-4-ylsulfonylphenyl)acetamide

N-(4-methyl-2-morpholin-4-ylsulfonylphenyl)acetamide

Cat. No. B275229
M. Wt: 298.36 g/mol
InChI Key: PTSVGGJNOYWDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-2-morpholin-4-ylsulfonylphenyl)acetamide, commonly known as MMS, is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. MMS is a sulfonamide derivative that acts as a potent inhibitor of carbonic anhydrase, an enzyme that regulates the acid-base balance in the body.

Mechanism of Action

MMS inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and hydrogen ions. This results in a decrease in the concentration of bicarbonate ions in the body, leading to a decrease in pH and an increase in acidity. The inhibition of carbonic anhydrase by MMS has been shown to have various physiological effects, including the suppression of tumor growth, the reduction of intraocular pressure, and the improvement of cognitive function.
Biochemical and Physiological Effects:
MMS has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the suppression of tumor growth, the reduction of intraocular pressure, and the improvement of cognitive function. MMS has also been shown to exhibit anti-inflammatory and anti-epileptic properties, making it a promising candidate for the development of novel drugs.

Advantages and Limitations for Lab Experiments

MMS has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase inhibition. However, MMS also has several limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of MMS, including the development of novel drugs based on its anti-cancer, anti-inflammatory, and anti-epileptic properties. Further research is also needed to investigate the potential toxicity of MMS and its effects on various physiological processes. Additionally, the synthesis of MMS derivatives with improved selectivity and potency for carbonic anhydrase inhibition may lead to the development of more effective drugs.

Synthesis Methods

The synthesis of MMS involves the reaction between 4-methyl-2-nitrobenzenesulfonyl chloride and morpholine, followed by the reduction of the nitro group to a primary amine using sodium dithionite. The resulting amine is then reacted with acetic anhydride to form MMS.

Scientific Research Applications

MMS has been extensively studied in scientific research due to its diverse range of applications. It is commonly used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. MMS has also been shown to exhibit anti-cancer, anti-inflammatory, and anti-epileptic properties, making it a promising candidate for the development of novel drugs.

properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

N-(4-methyl-2-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C13H18N2O4S/c1-10-3-4-12(14-11(2)16)13(9-10)20(17,18)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16)

InChI Key

PTSVGGJNOYWDHT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CCOCC2

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.